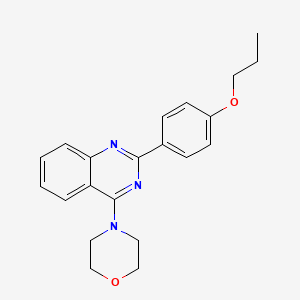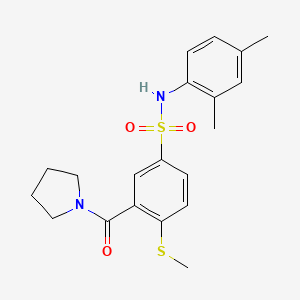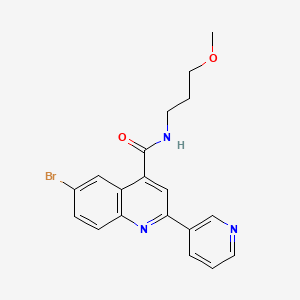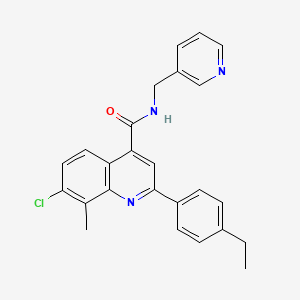
4-(4-morpholinyl)-2-(4-propoxyphenyl)quinazoline
Übersicht
Beschreibung
4-(4-morpholinyl)-2-(4-propoxyphenyl)quinazoline, also known as PD153035, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. This compound is a selective inhibitor of the epidermal growth factor receptor (EGFR), a protein that is often overexpressed in cancer cells. In
Wirkmechanismus
4-(4-morpholinyl)-2-(4-propoxyphenyl)quinazoline works by selectively binding to the ATP-binding site of the EGFR protein. This binding prevents the activation of the protein and inhibits downstream signaling pathways that are necessary for cell growth and survival. This compound has been shown to be highly selective for EGFR and does not inhibit other related proteins, such as HER2 and HER3.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-cancer effects both in vitro and in vivo. In vitro studies have shown that this compound inhibits cell proliferation and induces apoptosis in a variety of cancer cell lines. In vivo studies have shown that this compound inhibits tumor growth and metastasis in animal models of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
4-(4-morpholinyl)-2-(4-propoxyphenyl)quinazoline is a highly selective inhibitor of EGFR, which makes it a valuable tool for studying the role of EGFR in cancer biology. Its potency and selectivity also make it a potential candidate for cancer therapy. However, this compound has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to work with in some experimental systems. Additionally, its potency can make it challenging to use in certain assays, as high concentrations of the compound may be required to observe an effect.
Zukünftige Richtungen
There are several potential future directions for research on 4-(4-morpholinyl)-2-(4-propoxyphenyl)quinazoline. One area of interest is the development of more potent and selective inhibitors of EGFR. Another area of interest is the use of this compound in combination with other cancer therapies, such as chemotherapy and radiation therapy. Additionally, there is interest in using this compound as a tool to study the role of EGFR in cancer biology and to identify new targets for cancer therapy.
Wissenschaftliche Forschungsanwendungen
4-(4-morpholinyl)-2-(4-propoxyphenyl)quinazoline has been extensively studied for its potential use in cancer treatment. It has been shown to be effective against a variety of cancer types, including breast, lung, and prostate cancer. This compound works by inhibiting the activity of the EGFR protein, which is often overexpressed in cancer cells. This inhibition leads to a decrease in cell proliferation and an increase in cell death.
Eigenschaften
IUPAC Name |
4-[2-(4-propoxyphenyl)quinazolin-4-yl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2/c1-2-13-26-17-9-7-16(8-10-17)20-22-19-6-4-3-5-18(19)21(23-20)24-11-14-25-15-12-24/h3-10H,2,11-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMVAGSWSOMAOPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-{[(3-allyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]methyl}-N-(2-hydroxyethyl)benzamide](/img/structure/B4682836.png)
![N-{3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4682838.png)
![4-{[(cyclohexylmethyl)amino]methyl}benzoic acid hydrochloride](/img/structure/B4682845.png)

![ethyl [1,6,7-trimethyl-3-(2-methyl-2-propen-1-yl)-2,4-dioxo-1,2,3,4-tetrahydro-8H-imidazo[2,1-f]purin-8-yl]acetate](/img/structure/B4682862.png)
![ethyl {[(1-phenyl-1H-tetrazol-5-yl)thio]acetyl}carbamate](/img/structure/B4682881.png)

![N-[2-(5-methyl-1H-indol-3-yl)ethyl]-2-furamide](/img/structure/B4682892.png)
![5-ethyl-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B4682905.png)
![5-[chloro(difluoro)methyl]-3-(4-fluorophenyl)-1-[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4682920.png)
![4-{5-bromo-2-[(2-fluorobenzyl)oxy]benzylidene}-2-(2-thienyl)-1,3-oxazol-5(4H)-one](/img/structure/B4682927.png)
![4-{[1-(3-fluorobenzoyl)-4-piperidinyl]carbonyl}morpholine](/img/structure/B4682938.png)
